molecular formula C7H7F5N2O B10909609 [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B10909609
M. Wt: 230.14 g/mol
InChI Key: VGAYMXFCUNMTBA-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoroethyl-containing compound with a trifluoromethyl-substituted pyrazole derivative. The reaction conditions often include the use of solvents such as chloroform or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: What sets [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol apart is its specific combination of difluoroethyl and trifluoromethyl groups attached to a pyrazole ring.

Properties

Molecular Formula

C7H7F5N2O

Molecular Weight

230.14 g/mol

IUPAC Name

[2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H7F5N2O/c8-6(9)2-14-4(3-15)1-5(13-14)7(10,11)12/h1,6,15H,2-3H2

InChI Key

VGAYMXFCUNMTBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(F)F)CO

Origin of Product

United States

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